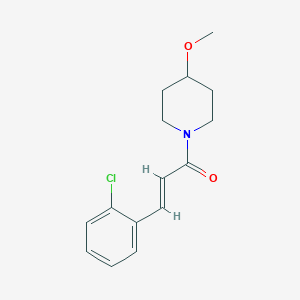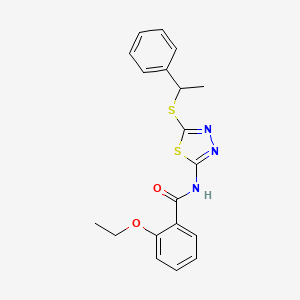![molecular formula C23H26N2O4S B2417926 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide CAS No. 727689-20-5](/img/structure/B2417926.png)
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It was first synthesized by Takeda Pharmaceutical Company Limited and has been studied extensively for its potential applications in cancer treatment.
Scientific Research Applications
Polymorph Studies
- Polymorphs in Pharmaceuticals: The study by Fedorov et al. (2017) explored polymorphs of tolazamide, a compound with a sulfonylurea structure similar to the query compound. This research is significant in understanding the behavior of different polymorphic forms, which is crucial for pharmaceutical applications.
Corrosion Inhibition
- Corrosion Inhibition in Metals: Research by Sappani and Karthikeyan (2014) investigated compounds with structures akin to the query compound for their role in inhibiting mild steel corrosion. This highlights the potential application of such compounds in protecting metals from corrosive environments.
Anticancer Activity
- Cytotoxic Activity Against Cancer Cells: The work of Ravichandiran et al. (2019) evaluated phenylaminosulfanyl-1,4-naphthoquinone derivatives, which are structurally related to the query compound, for their potent cytotoxic activity against various human cancer cell lines. This suggests a potential application in cancer therapy.
Antibacterial Properties
- Antibacterial Evaluation: Ravichandiran, Premnath, and Vasanthkumar (2015) synthesized and evaluated derivatives similar to the query compound for their antibacterial properties. Such compounds could be significant in the development of new antibacterial agents.
Optical and Material Science
- Optical Analysis of Organic Materials: In a study by Antony et al. (2019), derivatives structurally related to the query compound were synthesized and analyzed for their linear and nonlinear optical properties. This implies potential applications in the field of material science and photonics.
Polymer Science
- Development of Polyimides: Research by Mehdipour‐Ataei, Sarrafi, and Hatami (2004) involved the synthesis of novel diamines with sulfone, ether, and amide structures, related to the query compound, for the development of heat-resistant polyimides. This indicates their utility in advanced polymer synthesis.
Medical Imaging
- Imaging of Biological Receptors: A study by Hamill et al. (1996) developed radiolabelled compounds with structures similar to the query compound for imaging angiotensin II receptors. This could be significant in medical diagnostics.
Catalysis
- Catalysis in Organic Synthesis: The research by Zhang et al. (2015) utilized tert-butyl phenyl sulfoxides, which are related to the query compound, as precatalysts in organic synthesis. This shows their potential use in catalytic processes.
properties
IUPAC Name |
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-23(2,3)19-10-12-21(13-11-19)30(27,28)25-15-17-6-8-18(9-7-17)22(26)24-16-20-5-4-14-29-20/h4-14,25H,15-16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPSFWPZUCMAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2417843.png)
![(E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide](/img/structure/B2417844.png)



![2-(3,4-dimethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2417853.png)
![N-(diphenylmethylene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2417855.png)
![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2417856.png)



![2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid](/img/structure/B2417862.png)
![2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417864.png)
